tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate chemical properties
tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate chemical properties
An In-depth Technical Guide to tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate: Properties, Synthesis, and Applications
Introduction: A Versatile Scaffold in Modern Drug Discovery
tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate is a bifunctional organic molecule that has garnered significant interest among medicinal chemists and drug development professionals. Its structure, featuring a central phenyl scaffold, is strategically substituted with two distinct nitrogen functionalities: a primary amine presented as an aminomethyl group and a secondary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This arrangement provides orthogonal reactivity, establishing the compound as a highly versatile building block and linker for constructing complex molecular architectures.
The inherent value of this reagent lies in the differential reactivity of its two nitrogen centers. The primary amine serves as a readily available nucleophilic handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and alkylation. Concurrently, the Boc-protected secondary amine remains inert to most basic and nucleophilic conditions, allowing for selective reactions at the primary amine.[1][2] The Boc group can then be efficiently removed under acidic conditions to unmask the secondary amine for subsequent functionalization. This strategic design is paramount in multi-step syntheses where precise control over reactivity is essential for achieving high yields and purity. This guide provides an in-depth analysis of its chemical properties, synthetic utility, and practical applications, offering a comprehensive resource for researchers in the pharmaceutical sciences.
Physicochemical and Computed Properties
The fundamental properties of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate define its behavior in chemical systems. These characteristics are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | PubChem[3] |
| CAS Number | 191871-91-7 | LookChem[4], PubChem[3] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | PubChem[3], Oakwood Chemical[5] |
| Molecular Weight | 236.31 g/mol | PubChem[3] |
| Monoisotopic Mass | 236.152477885 Da | PubChem[3] |
| Synonyms | tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, 4-(Boc-(methyl)amino)-benzylamine | PubChem[3] |
| XLogP3 (Predicted) | 1.5 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
| Rotatable Bonds | 4 | PubChem[3] |
Note: Experimental data on physical properties such as melting point and solubility for this specific compound are not widely published. However, related structures are typically solids with moderate solubility in common organic solvents.[6]
Synthesis and Reactivity: A Tale of Two Amines
The synthetic utility of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate is rooted in the distinct reactivity of its two nitrogen atoms, governed by the presence of the Boc protecting group.
Plausible Synthetic Route
While specific synthesis procedures for this exact molecule are proprietary, a logical route can be inferred from standard organic chemistry principles and published methods for analogous compounds.[7] A common strategy involves the N-methylation and subsequent Boc-protection of a para-substituted aniline derivative, followed by the reduction of a nitrile or a similar precursor to generate the aminomethyl group. The choice to introduce the aminomethyl group last prevents its unprotected primary amine from interfering with the N-methylation and Boc-protection steps.
Reactivity of the Functional Groups
The molecule's power lies in its orthogonal reactivity, which can be visualized as two independent chemical handles.
Caption: Orthogonal reactivity of the two amine functionalities.
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The Boc-Protected Secondary Amine : The tert-butoxycarbonyl group is a cornerstone of modern peptide and medicinal chemistry for amine protection.[8] Its key feature is its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, thus safeguarding the secondary amine during reactions targeting the other end of the molecule.[1] The true utility of the Boc group is realized in its facile removal under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA), which proceeds without affecting most other functional groups.[2] This deprotection step cleanly liberates the secondary amine, preparing it for subsequent synthetic transformations.
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The Nucleophilic Primary Amine : The aminomethyl group (-CH₂NH₂) functions as a potent and sterically accessible nucleophile. This primary amine is the primary site for derivatization, readily participating in:
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Amide Bond Formation : Coupling with carboxylic acids using standard reagents (e.g., HATU, EDC) to form stable amide linkages.
-
Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
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Acylation and Sulfonylation : Reactions with acyl chlorides or sulfonyl chlorides to yield amides and sulfonamides, respectively.
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Core Applications in Drug Development
The unique architecture of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate makes it an invaluable tool in the synthesis of targeted therapeutics.
As a Heterobifunctional Linker in PROTACs
One of the most compelling applications for this class of molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A related compound, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate, is explicitly identified as a PROTAC linker.[9]
Our subject molecule is ideally suited for this role. The primary aminomethyl group can be coupled to a ligand for the target protein, while the secondary amine (after Boc deprotection) can be linked to a ligand for an E3 ligase, such as cereblon or VHL. The phenylmethyl portion of the molecule serves as the core of the linker, providing a semi-rigid spacer to orient the two ligands appropriately.
Caption: General workflow for utilizing the title compound in PROTAC synthesis.
As a Scaffold in Combinatorial Chemistry
The orthogonal nature of the two amine groups makes this compound an excellent scaffold for building chemical libraries. Large numbers of diverse compounds can be generated by first reacting a library of building blocks with the primary amine, followed by Boc deprotection and reaction with a second library of reagents at the newly exposed secondary amine. This strategy allows for the rapid exploration of chemical space around the central phenyl core, accelerating the identification of lead compounds.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]
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Hazard Statements :
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Handling Precautions :
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11]
-
Wash hands thoroughly after handling.[10]
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage :
-
Store in a tightly sealed container in a cool, dry place. A similar compound is recommended to be stored at 0-8°C.[12]
-
Experimental Protocols
The following protocols are representative of the key transformations involving tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate.
Protocol 1: Boc Group Deprotection
This procedure details the removal of the Boc protecting group to expose the secondary amine.
Objective: To synthesize 4-(aminomethyl)-N-methylaniline from tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate.
Materials:
-
tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 10-20 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Dissolve tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq) dropwise to the stirred solution. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product. Further purification may be performed via column chromatography if necessary.
Protocol 2: Amide Coupling with the Primary Amine
This protocol demonstrates the use of the aminomethyl group as a nucleophile in a standard amide bond formation reaction.
Objective: To couple a generic carboxylic acid (R-COOH) to the primary amine of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate.
Materials:
-
tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate (1.0 eq)
-
Carboxylic acid (R-COOH, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
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tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate. LookChem. [Link]
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tert-Butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659. PubChem. [Link]
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tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611. PubChem. [Link]
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